molecular formula C11H26O2Si B14503672 2-(Trimethylsilyl)octane-1,2-diol CAS No. 63408-33-3

2-(Trimethylsilyl)octane-1,2-diol

Cat. No.: B14503672
CAS No.: 63408-33-3
M. Wt: 218.41 g/mol
InChI Key: INKAGQYAKHDLNV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)octane-1,2-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octane chain with two hydroxyl groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)octane-1,2-diol typically involves the protection of hydroxyl groups using silyl ethers. One common method is the reaction of octane-1,2-diol with chlorotrimethylsilane in the presence of a base such as triethylamine. This reaction forms the trimethylsilyl ether, which protects the hydroxyl groups from further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)octane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

2-(Trimethylsilyl)octane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)octane-1,2-diol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at the hydroxyl sites, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under mild acidic conditions, regenerating the free hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Compounds like trimethylsilyl methanol and trimethylsilyl ethanol have similar protective properties.

    Tetrahydropyranyl ethers: These compounds also serve as protecting groups for hydroxyl functionalities.

Uniqueness

2-(Trimethylsilyl)octane-1,2-diol is unique due to its specific structure, which combines the protective trimethylsilyl group with an octane backbone. This combination provides distinct chemical properties and reactivity compared to other silyl ethers and protecting groups .

Properties

CAS No.

63408-33-3

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

IUPAC Name

2-trimethylsilyloctane-1,2-diol

InChI

InChI=1S/C11H26O2Si/c1-5-6-7-8-9-11(13,10-12)14(2,3)4/h12-13H,5-10H2,1-4H3

InChI Key

INKAGQYAKHDLNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CO)(O)[Si](C)(C)C

Origin of Product

United States

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